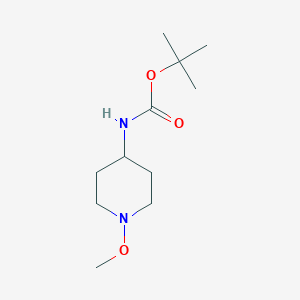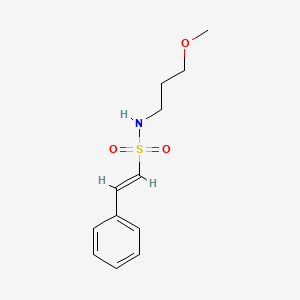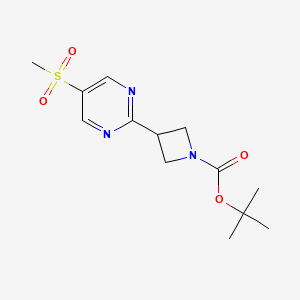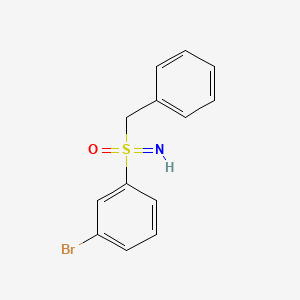![molecular formula C9H20ClN3O B13489162 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride](/img/structure/B13489162.png)
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is a chemical compound that has garnered significant interest among scientists due to its unique physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride typically involves the reaction of piperazine with 3-chloropropylamine, followed by acetylation with acetic anhydride. The final product is then converted to its hydrochloride salt form using hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent such as methylene chloride or ethanol, followed by purification steps like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[3-(piperazin-1-yl)propyl]acetamide N-oxide.
Reduction: Formation of N-[3-(piperazin-1-yl)propyl]ethylamine.
Substitution: Formation of N-[3-(alkylpiperazin-1-yl)propyl]acetamide.
Aplicaciones Científicas De Investigación
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(dimethylamino)propyl]-2-(1-piperazinyl)acetamide: Similar structure but with a dimethylamino group instead of an acetamide group.
3-(piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a propyl chain.
Uniqueness
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is unique due to its specific combination of a piperazine ring and an acetamide group, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and cross the blood-brain barrier makes it particularly valuable in neurological research .
Propiedades
Fórmula molecular |
C9H20ClN3O |
|---|---|
Peso molecular |
221.73 g/mol |
Nombre IUPAC |
N-(3-piperazin-1-ylpropyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(13)11-3-2-6-12-7-4-10-5-8-12;/h10H,2-8H2,1H3,(H,11,13);1H |
Clave InChI |
HODLAHPEYXRQDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCN1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)



![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)

![3-Amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13489160.png)


